4-Chloro-2-pentylquinoline
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Overview
Description
4-Chloro-2-pentylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of this compound is C14H16ClN, and it has a molecular weight of 233.74 g/mol . This compound features a quinoline core with a chlorine atom at the fourth position and a pentyl group at the second position.
Preparation Methods
The synthesis of 4-Chloro-2-pentylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate cyclization and formation of the quinoline ring .
Industrial production methods may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the chlorine and pentyl substituents onto the quinoline core. These methods are advantageous due to their high efficiency and selectivity .
Chemical Reactions Analysis
4-Chloro-2-pentylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydroquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinolines, while oxidation and reduction reactions produce quinoline N-oxides and tetrahydroquinolines, respectively.
Scientific Research Applications
4-Chloro-2-pentylquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Research: It is employed in the synthesis of more complex molecules and as a building block in organic synthesis.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable quinoline core.
Mechanism of Action
The mechanism of action of 4-Chloro-2-pentylquinoline involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes crucial for DNA replication and repair, thereby exhibiting anticancer activity . Additionally, the compound may interact with microbial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
4-Chloro-2-pentylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug that also contains a quinoline core but with different substituents.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used in the treatment of autoimmune diseases.
4-Bromo-2-pentylquinoline: Similar structure but with a bromine atom instead of chlorine, which may exhibit different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-2-pentylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN/c1-2-3-4-7-11-10-13(15)12-8-5-6-9-14(12)16-11/h5-6,8-10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNBKAOWBPCKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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